molecular formula C7H7NO2 B1313544 6-Methoxypyridine-2-carbaldehyde CAS No. 54221-96-4

6-Methoxypyridine-2-carbaldehyde

Cat. No. B1313544
CAS RN: 54221-96-4
M. Wt: 137.14 g/mol
InChI Key: YDNWTNODZDSPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxypyridine-2-carbaldehyde, also known as 2-Formyl-6-methoxypyridine, is an organic compound with the empirical formula C7H7NO2. It has a molecular weight of 137.14 g/mol. The compound appears as a clear yellow to orange to brown liquid. Its chemical structure consists of a pyridine ring with a formyl group (CHO) and a methoxy group (OCH3) attached at different positions .


Synthesis Analysis

The synthesis of 6-Methoxypyridine-2-carbaldehyde can be achieved by reacting 6-methoxypyridine-2-carboxylic acid with thionyl chloride or phosphorus oxychloride. The resulting carboxylic acid chloride is then treated with anhydrous methanol to obtain the desired product .


Molecular Structure Analysis

The molecular formula of 6-Methoxypyridine-2-carbaldehyde is C7H7NO2. Its structure consists of a pyridine ring with a formyl group (CHO) and a methoxy group (OCH3) attached. The compound’s SMILES notation is COC1=CC=CC(C=O)=N1 .


Chemical Reactions Analysis

6-Methoxypyridine-2-carbaldehyde can undergo various chemical reactions, including condensation reactions, nucleophilic substitutions, and transformations involving the formyl group. For example, it can react with NaCN to form the corresponding α-pyridoin .


Physical And Chemical Properties Analysis

  • Density : 1.140 g/mL at 25 °C

Scientific Research Applications

1. Electrophile in Organic Synthesis

6-Methoxypyridine-2-carbaldehyde serves as a versatile electrophile in organic synthesis. For example, it reacts regioselectively with various nucleophiles, aiding in the preparation of novel pyrimido[1,2-a]indole derivatives. This type of reaction is crucial for the development of new organic compounds with potential applications in pharmaceuticals and materials science (Yamada et al., 2009).

2. Photophysical Properties Study

The compound is also used to study photophysical properties. For instance, researchers have investigated the photophysical properties of related molecules, such as 1-methoxypyrene-2-carbaldehyde, using experimental transient absorption and theoretical methods. These studies contribute to our understanding of molecular behavior upon excitation, which is important in fields like photochemistry and molecular electronics (Yin et al., 2016).

3. Catalyst in Biomass Conversion

6-Methoxypyridine-2-carbaldehyde-derived compounds are used as catalysts in the transfer hydrogenation of biomass-derived carbonyl compounds. This application is significant in the context of renewable energy and green chemistry, as it facilitates the conversion of lignocellulosic biomass into valuable chemicals (Figliolia et al., 2019).

4. Building Block in Supramolecular Chemistry

The compound has been used as a building block in supramolecular chemistry. It acts as a ligand for transition metal catalysts and luminescent complexes, which are important in the development of new materials with specific optical and electronic properties (Brito et al., 2023).

5. Synthesis of Schiff Base Ligands

It is involved in the synthesis of Schiff base ligands, which have a broad range of applications, including their role as antimicrobial agents. The synthesis and study of such ligands contribute to medicinal chemistry and drug discovery (Mariwamy et al., 2022).

Safety And Hazards

  • Personal Protective Equipment : N95 dust mask, eyeshields, gloves

properties

IUPAC Name

6-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-4-2-3-6(5-9)8-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNWTNODZDSPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10489468
Record name 6-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxypyridine-2-carbaldehyde

CAS RN

54221-96-4
Record name 6-Methoxy-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54221-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxypyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10489468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methoxy-2-pyridinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxypyridine-2-carbaldehyde
Reactant of Route 2
6-Methoxypyridine-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Methoxypyridine-2-carbaldehyde
Reactant of Route 4
6-Methoxypyridine-2-carbaldehyde
Reactant of Route 5
6-Methoxypyridine-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
6-Methoxypyridine-2-carbaldehyde

Citations

For This Compound
32
Citations
B Müller, A Schneider, M Tesmer… - Inorganic …, 1999 - ACS Publications
Bis(pentafluorothiophenolato)zinc (1) and bis(2,4,6-triisopropylthiophenolato)zinc (2) can be combined with nitrogen-containing derivatives of benzyl alcohol and benzaldehyde to form (…
Number of citations: 72 pubs.acs.org
B Barszcz - Coordination chemistry reviews, 2005 - Elsevier
… To help assign structural representations to the ZnNS 2 O coordination pattern of the enzymatic model ADH, the ligands MPA, 6-methoxypyridine-2-carbaldehyde (OMPA) and N-…
Number of citations: 82 www.sciencedirect.com
L Wei, Y Yang, R Fan, Y Na, P Wang, Y Dong… - Dalton …, 2014 - pubs.rsc.org
… -2-yl)methylene)-p-phenylenediimine based d 10 transition metal complex of ZnL was synthesized according to the following method: 6-methoxypyridine-2-carbaldehyde (40 mmol, …
Number of citations: 27 pubs.rsc.org
CL Xue, XY Xin, Y Chang, YJ Gao, JY Huang… - Journal of Molecular …, 2023 - Elsevier
… provided the 5-hydroxypyridine-2-carbohydrazide, 6-methoxypyridine-2-carbaldehyde, dibenzoylmethane and nitrate hexahydrate (Ln(NO 3 ) 3 ·6H 2 O, Ln = Nd, Sm, and Tb), while …
Number of citations: 0 www.sciencedirect.com
CY Lin - 2016 - repositories.lib.utexas.edu
… 98 Figure 3.16 1HNMR of the assembly formed with 6-methoxypyridine-2carbaldehyde. ....................................................................................99 Figure 3.17 1HNMR of the assembly formed …
Number of citations: 3 repositories.lib.utexas.edu
L Wei, Y Yang, R Fan, P Wang, Y Dong, W Zhou… - Journal of Power …, 2015 - Elsevier
… The synthesis procedure of L2 and L3 were the same as that for L1 except that 2-Pyridinecarboxaldehyde was replaced by 6-Methoxypyridine-2-carbaldehyde (40 mmol, 4.7 mL) and 2-…
Number of citations: 17 www.sciencedirect.com
L Deng, J Diao, P Chen, V Pujari, Y Yao… - Journal of medicinal …, 2011 - ACS Publications
… 6-methoxypyridine-2-carbaldehyde (730 mg, 5 mmol) was added to the resulting solution. After 2 h at room temperature, the reaction mixture was quenched with saturated NH 4 Cl and …
Number of citations: 77 pubs.acs.org
M Schlosser - Metalation of Azines and Diazines, 2013 - Springer
… by the addition of a lithium dialkylamide onto an aldehyde, for example of the chelating lithium N-methyl-N-2-(dimethylamino)ethylamide onto 6-methoxypyridine-2-carbaldehyde. Thus …
Number of citations: 2 link.springer.com
P Liu, Y Liu, Q Wu, J Wang, D Li… - Available at SSRN …, 2021 - papers.ssrn.com
… The lanthanide nitrates Ln(NO3)3·6H2O (Ln = Gd, Tb, and Dy) was purchased from Energy Chemical, the chemical reagents dibenzoylmethane, 6-methoxypyridine-2carbaldehyde, …
Number of citations: 0 papers.ssrn.com
E Park, J Jeon, CH Cheon - The Chemical Record, 2018 - Wiley Online Library
… The imino-Stetter reaction of aldimine 71 b, derived from ethyl 2-aminocinnamate (26 a) and 6-methoxypyridine-2-carbaldehyde (67 b), provided indole-3-acetic acid 68 b in 94 % yield. …
Number of citations: 13 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.